molecular formula C13H11N3O2 B3836212 N-Benzylidene-N'-(2-nitro-phenyl)-hydrazine CAS No. 5335-90-0

N-Benzylidene-N'-(2-nitro-phenyl)-hydrazine

Cat. No.: B3836212
CAS No.: 5335-90-0
M. Wt: 241.24 g/mol
InChI Key: AOYCIAVJXPWISL-GXDHUFHOSA-N
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Description

N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine typically involves the condensation reaction between benzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C6H5CHO+C6H4(NO2)NHNH2C6H5CH=N-NH-C6H4(NO2)+H2O\text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_4(\text{NO}_2)\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=N-NH-C}_6\text{H}_4(\text{NO}_2) + \text{H}_2\text{O} C6​H5​CHO+C6​H4​(NO2​)NHNH2​→C6​H5​CH=N-NH-C6​H4​(NO2​)+H2​O

Industrial Production Methods

While specific industrial production methods for N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of corresponding amines from the hydrazone linkage.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-N’-(4-nitro-phenyl)-hydrazine
  • N-Benzylidene-N’-(2-chloro-phenyl)-hydrazine
  • N-Benzylidene-N’-(2-methyl-phenyl)-hydrazine

Uniqueness

N-Benzylidene-N’-(2-nitro-phenyl)-hydrazine is unique due to the presence of the nitro group at the ortho position on the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other similar hydrazones.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-9-5-4-8-12(13)15-14-10-11-6-2-1-3-7-11/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYCIAVJXPWISL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416262
Record name N-Benzylidene-N'-(2-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5335-90-0
Record name NSC999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylidene-N'-(2-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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